(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives involves various chemical reactions to introduce specific substituents on the purine ring. For instance, the synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol analogues can be achieved through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines, leading to the formation of amino acid-nucleobase conjugates (Čapek, Pohl, & Hocek, 2004). Additionally, synthetic pathways involving the regioselectivity of epoxide ring-opening reactions under the action of adenine have been developed, highlighting the versatility of methods for synthesizing purine-based compounds (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).
Molecular Structure Analysis
The molecular structure of purine derivatives, including (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, is characterized by X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its crystal structure. For example, the structure of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide was determined, showcasing the importance of hydrogen bonds in constructing the crystal structure of such compounds (Pavlyuk, Slyvka, Goreshnik, & Mys’kiv, 2022).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity towards phosphorylations and arenesulphonations under oligonucleotide synthesis conditions leads to the formation of fluorescent N-/purin-6-yl/pyridinium salts, indicating the compound's potential for use in biochemical applications (Adamiak, Biała, & Skalski, 1985).
Scientific Research Applications
2-Amino-3-(purin-9-yl)propanoic acid derivatives, which are closely related to (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, have been found to significantly enhance the secretion of chemokines RANTES and MIP-1alpha, and augment nitric oxide (NO) biosynthesis, primarily triggered by interferon-gamma (IFN-gamma) (Doláková et al., 2005).
The compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, a structurally related compound, has been synthesized and its molecular and crystal structure features have been discussed (Iusupov et al., 2022).
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a significant antiretroviral medication. It has been synthesized with a high yield and purity of 98.6% under optimum conditions (Yu Zhu-ming, 2012).
Enantiomerically pure 4-(purin-6-yl)phenylalanines, which are stable amino acid-purine conjugates, have been synthesized using palladium-catalyzed cross-coupling reactions (Čapek, Pohl, & Hocek, 2005).
Some synthesized purine derivatives incorporating the tetrazole ring have shown higher antibacterial activities and caused DNA damages more effectively than other derivatives (Kinali-Demirci, İdil, & Dişli, 2014).
Safety And Hazards
No specific information on the safety and hazards of “(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol” was found.
Future Directions
No specific information on the future directions of “(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol” was found.
properties
IUPAC Name |
(2S)-1-(6-aminopurin-9-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332177 | |
Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
CAS RN |
14047-27-9 | |
Record name | (αS)-6-Amino-α-methyl-9H-purine-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14047-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-9-(2-hydroxypropyl)adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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